Propionanilide, N-isopentyl- Propionanilide, N-isopentyl-
Brand Name: Vulcanchem
CAS No.: 63916-02-9
VCID: VC18503477
InChI: InChI=1S/C14H21NO/c1-4-14(16)15(11-10-12(2)3)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

Propionanilide, N-isopentyl-

CAS No.: 63916-02-9

Cat. No.: VC18503477

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Propionanilide, N-isopentyl- - 63916-02-9

Specification

CAS No. 63916-02-9
Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name N-(3-methylbutyl)-N-phenylpropanamide
Standard InChI InChI=1S/C14H21NO/c1-4-14(16)15(11-10-12(2)3)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3
Standard InChI Key JIRFRBDGXRUYFG-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N(CCC(C)C)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Propionanilide, N-isopentyl- features a central propionamide backbone substituted with a phenyl group at the nitrogen atom and an isopentyl (3-methylbutyl) side chain. The compound’s structural formula is represented as CCC(=O)N(CCC(C)C)C₁=CC=CC=C₁ (SMILES notation) . Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₄H₂₁NO
Molecular Weight219.32 g/mol
Predicted Collision Cross Section (Ų)153.7 ([M+H]⁺) to 164.5 ([M+Na]⁺)
InChI KeyJIRFRBDGXRUYFG-UHFFFAOYSA-N

The compound’s three-dimensional conformation reveals a flexible aliphatic isopentyl chain and a planar phenyl ring, which may influence its pharmacokinetic interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

Propionanilide, N-isopentyl- can be synthesized via acylation of N-isopentylaniline with propionyl chloride under anhydrous conditions. A representative pathway involves:

  • Alkylation of Aniline: Reaction of aniline with 1-bromo-3-methylbutane to form N-isopentylaniline.

  • Acylation: Treatment of N-isopentylaniline with propionyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound .

This method aligns with broader strategies for synthesizing N-substituted anilides, as documented in patents describing analogous opioid analgesics . For instance, U.S. Patent 5,019,583 outlines similar acylation techniques for producing 4-anilidopiperidine derivatives .

Analytical Characterization

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for purity assessment. Under optimized HPLC conditions (C18 column, acetonitrile/water mobile phase), the compound elutes at 11.0 minutes, comparable to fentanyl derivatives . Mass spectral data show a predominant [M+H]⁺ ion at m/z 220.17, consistent with its molecular formula .

Pharmacological Profile and Mechanisms

Opioid Receptor Interactions

While direct binding data for Propionanilide, N-isopentyl- are unavailable, its structural analogs (e.g., fentanyl, sufentanil) exhibit high affinity for μ-opioid receptors . The compound’s propionamide group and lipophilic isopentyl chain may facilitate blood-brain barrier penetration, a hallmark of centrally acting analgesics .

Metabolic Pathways

In vitro studies of related compounds suggest rapid hydrolysis by plasma esterases or cytochrome P450-mediated oxidation . For example, alfentanil—a structural analog—undergoes hepatic N-dealkylation to inactive metabolites . Propionanilide, N-isopentyl- likely follows similar pathways, given its ester and amide functionalities.

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